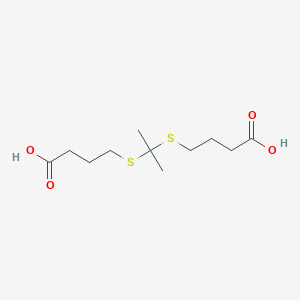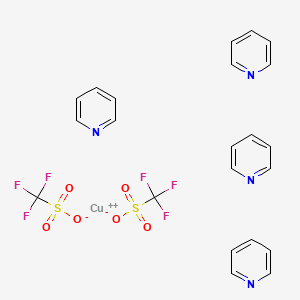
Cu(pyridine)4(OTf)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(pyridine)copper(II) triflate typically involves the reaction of copper(II) triflate with pyridine. The reaction is carried out in a suitable solvent, such as acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for Tetrakis(pyridine)copper(II) triflate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(pyridine)copper(II) triflate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is involved in substitution reactions, particularly in the formation of carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(pyridine)copper(II) triflate include aryl boronic acids, fluoride sources, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high efficiency and selectivity .
Major Products
The major products formed from reactions involving Tetrakis(pyridine)copper(II) triflate include fluorinated arenes, which are valuable intermediates in the synthesis of radiopharmaceuticals and other bioactive molecules .
Scientific Research Applications
Tetrakis(pyridine)copper(II) triflate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is employed in the synthesis of radiolabeled biomolecules for imaging and diagnostic purposes.
Medicine: It plays a crucial role in the development of radiopharmaceuticals used in positron emission tomography (PET) imaging.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetrakis(pyridine)copper(II) triflate involves the coordination of pyridine ligands to the copper center, which facilitates the activation of substrates for subsequent reactions. The copper center undergoes redox cycling, enabling the transfer of electrons and the formation of new chemical bonds. This mechanism is particularly important in the context of radiofluorination reactions, where the compound mediates the incorporation of fluorine-18 into target molecules .
Comparison with Similar Compounds
Similar Compounds
Copper(II) triflate: Another copper-based catalyst used in similar reactions.
Copper(II) acetate: A commonly used copper catalyst in organic synthesis.
Copper(II) sulfate: Widely used in various chemical reactions and industrial processes.
Uniqueness
Tetrakis(pyridine)copper(II) triflate is unique due to its high efficiency and selectivity in catalyzing radiofluorination reactions. Its ability to operate under mild conditions and its compatibility with various substrates make it a valuable tool in the synthesis of radiopharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C22H20CuF6N4O6S2 |
|---|---|
Molecular Weight |
678.1 g/mol |
IUPAC Name |
copper;pyridine;trifluoromethanesulfonate |
InChI |
InChI=1S/4C5H5N.2CHF3O3S.Cu/c4*1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h4*1-5H;2*(H,5,6,7);/q;;;;;;+2/p-2 |
InChI Key |
DOUMBTAZXRQKGF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
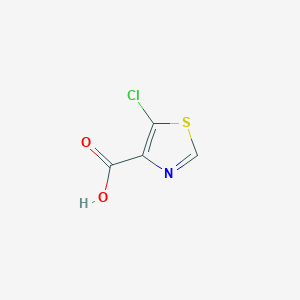
amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)
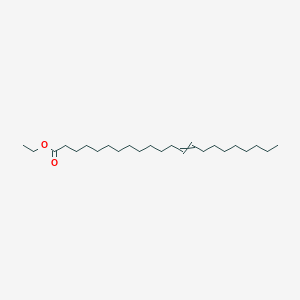
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B15156611.png)
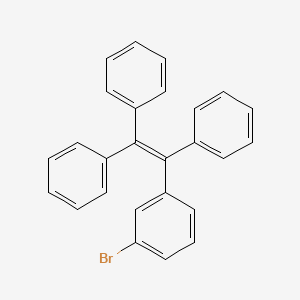
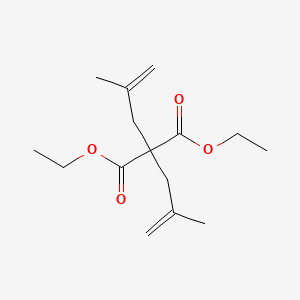

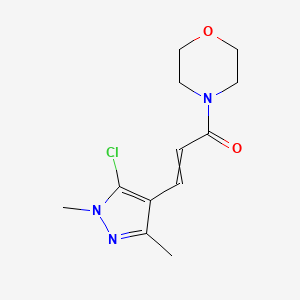
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
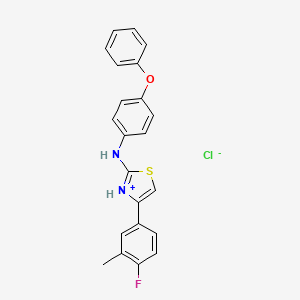
![(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B15156667.png)
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
